Lespedezaflavanone D
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Overview
Description
Lespedezaflavanone D is a naturally occurring prenylated flavonoid, a type of compound known for its diverse biological activities. Prenylated flavonoids are characterized by the presence of one or more prenyl groups attached to the flavonoid skeleton, which enhances their bioactivity and bioavailability . This compound has been isolated from various plant species, particularly those belonging to the genus Lespedeza .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lespedezaflavanone D typically involves the prenylation of chalcones. Prenylation is achieved using prenyl bromide, which affords mono- and di-prenylated chalcones. These chalcones undergo cyclization followed by demethoxymethylation to yield the respective benzopyranones, including this compound .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: Lespedezaflavanone D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Lespedezaflavanone D has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex flavonoids and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and neuroprotective effects.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of Lespedezaflavanone D involves its interaction with various molecular targets and pathways. Prenylated flavonoids, including this compound, exhibit higher lipid solubility and affinity for cell membranes, enhancing their bioavailability. They interact with diverse cellular targets, modulating signaling pathways and exerting their biological effects .
Comparison with Similar Compounds
Lespedezaflavanone D can be compared with other similar prenylated flavonoids, such as:
Lespedezaflavanone B: Another prenylated flavonoid with similar biological activities.
Amorilin: A structurally related compound with distinct bioactivities.
Tomentocarpan A and B: Pterocarpans isolated from Lespedeza tomentosa with unique structural features and biological activities .
This compound stands out due to its unique combination of prenyl groups and hydroxylation patterns, which contribute to its distinct bioactivity profile .
Properties
IUPAC Name |
2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-7-15-9-17(20(28)10-18(15)26)23-12-22(30)24-21(29)11-19(27)16(25(24)31-23)8-6-14(3)4/h5-6,9-11,23,26-29H,7-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNPAENNCXAVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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